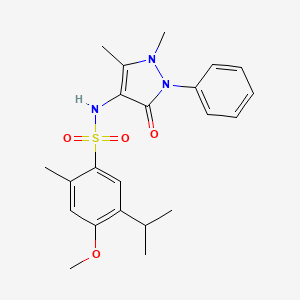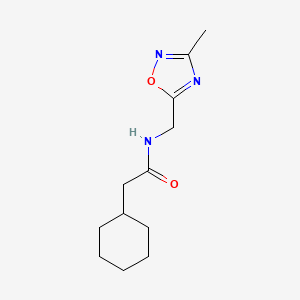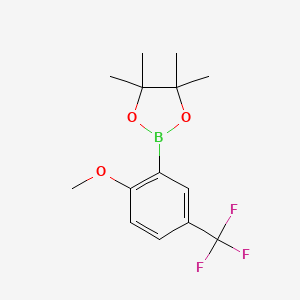
2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is a chemical compound with the CAS Number: 1688686-12-5 . It has a molecular weight of 302.1 g/mol and its IUPAC name is 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is C14H18BF3O3 . The InChI Code is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Hyperbranched Polythiophene
Hyperbranched polythiophene with nearly 100% degree of branching was prepared via catalyst-transfer Suzuki–Miyaura coupling reaction. The process involved an AB2 monomer containing the phenyl boronic acid pinacol ester and dibromothiophene units, leading to nearly defect-free hyperbranched polythiophene, characterized by NMR spectroscopies (Segawa, Higashihara, & Ueda, 2013).
Phosphorescence from Arylboronic Esters
Arylboronic esters, including phenylboronic acid pinacol ester, displayed phosphorescence in the solid state at room temperature without requiring heavy atoms or carbonyl groups. This finding suggests a new aspect of arylboronic esters, potentially updating the general notion of phosphorescent organic molecules (Shoji et al., 2017).
Light Emission from Perfluorocyclobutyl Copolymers
Perfluorocyclobutyl (PFCB) copolymers incorporating 4-trifluorovinyloxyphenylboronic acid pinacol ester were synthesized for tailored light emission. These copolymers demonstrated high molecular weights, superb thermal stability, and excellent processability, alongside tailored emission across the visible spectrum without affecting lumiphore emission wavelength or quantum yields (Neilson, Budy, Ballato, & Smith, 2007).
H2O2-Cleavable Poly(ester-amide)s
Two types of H2O2-cleavable poly(ester-amide)s were synthesized via Passerini multicomponent polymerization, incorporating 4-formylbenzeneboronic acid pinacol ester. These polymers demonstrated H2O2-triggered degradation, with potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).
Synthesis of Arylboronates
The palladium(0)-catalyzed cross-coupling reaction of tetra(alkoxo)diborons with aryl triflates produced arylboronates, demonstrating versatility with various functional groups. This method highlights the utility of phenylboronic acid pinacol ester derivatives in the synthesis of arylboron compounds (Ishiyama, Itoh, Kitano, & Miyaura, 1997).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBQKWUMWLBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester | |
CAS RN |
1688686-12-5 |
Source


|
| Record name | 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

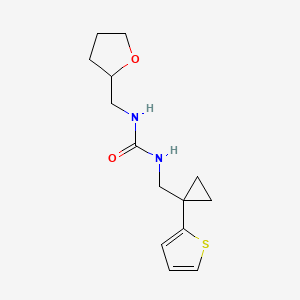
![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
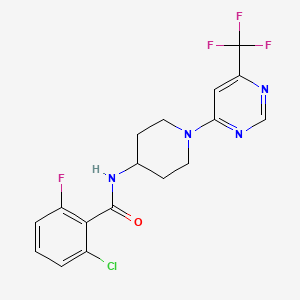
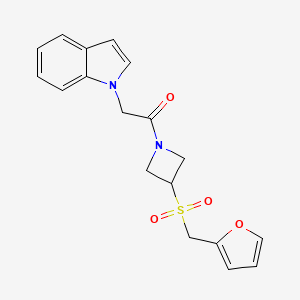
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)
![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)
![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)
![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965701.png)
amino}-2-methylpropanoic acid](/img/structure/B2965703.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)
